7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
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Overview
Description
7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound that belongs to the pyridazine and triazepine families. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multiple steps, including cyclization reactions and the use of various reagents. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the ring structure.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyridazine and triazepine derivatives, such as:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry
The uniqueness of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione lies in its specific molecular structure, which allows for unique interactions with biological targets and offers potential for the development of novel therapeutic agents.
Properties
CAS No. |
67744-74-5 |
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Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-methyl-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C17H23N3O2/c1-14-6-5-10-19-16(21)12-18(13-17(22)20(14)19)11-9-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 |
InChI Key |
SYUGDVHJQKNRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2N1C(=O)CN(CC2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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